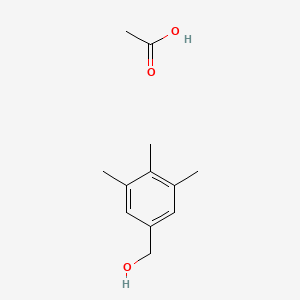![molecular formula C19H32O2 B14666448 2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol CAS No. 38238-69-6](/img/structure/B14666448.png)
2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of phenol derivatives followed by a series of reactions to introduce the octanol moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and use in drug development.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: A compound with a similar structure but different functional groups.
α-epi-7-epi-5-Eudesmol: Another compound with a related structure and potential biological activity.
Uniqueness
2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
38238-69-6 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,6-dimethyl-8-(4-propan-2-ylphenoxy)octan-2-ol |
InChI |
InChI=1S/C19H32O2/c1-15(2)17-8-10-18(11-9-17)21-14-12-16(3)7-6-13-19(4,5)20/h8-11,15-16,20H,6-7,12-14H2,1-5H3 |
InChI Key |
LMBOVTMWRQQIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCC(C)CCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



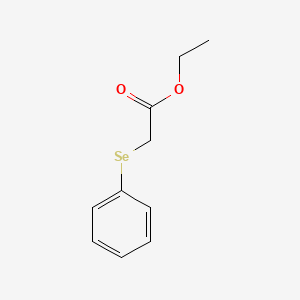
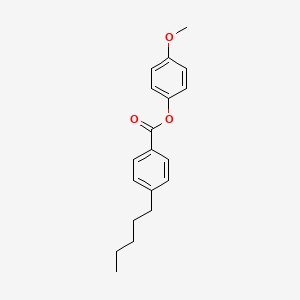

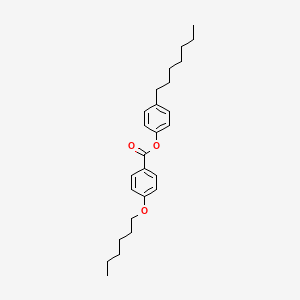
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
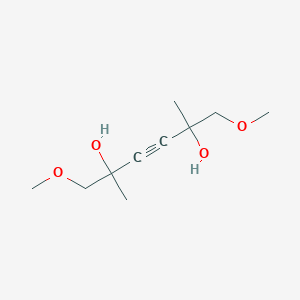
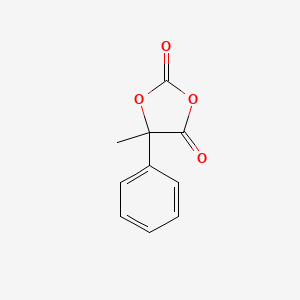
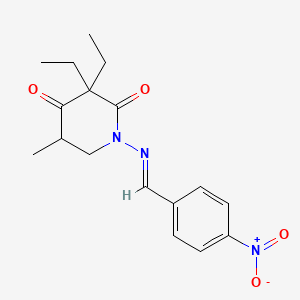
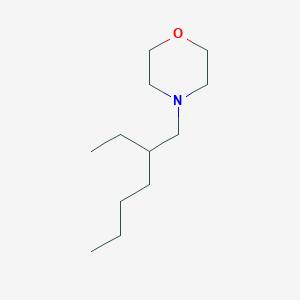
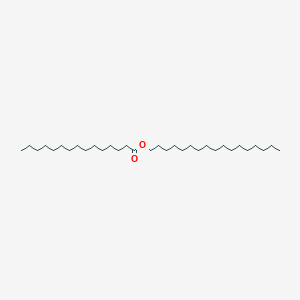
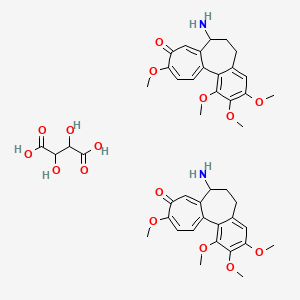
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
